molecular formula C8H12N2S B1303627 2-Thiophen-2-yl-piperazine CAS No. 85803-49-2

2-Thiophen-2-yl-piperazine

Cat. No.: B1303627
CAS No.: 85803-49-2
M. Wt: 168.26 g/mol
InChI Key: BFVCDPJJFUPNAQ-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-piperazine is a heterocyclic compound that features a piperazine ring substituted with a thiophene ring at the second position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both piperazine and thiophene rings imparts unique chemical and biological properties to the molecule.

Biochemical Analysis

Biochemical Properties

2-Thiophen-2-yl-piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In neuronal cells, it has been found to modulate cell signaling pathways, particularly those involving serotonin and dopamine . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to serotonin receptors can lead to changes in neurotransmitter release and uptake . Additionally, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the breakdown of neurotransmitters . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors in its study. Over time, the compound may undergo degradation, leading to changes in its efficacy and toxicity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a certain concentration of the compound is required to achieve a therapeutic effect. At excessively high doses, this compound can cause adverse effects, such as liver toxicity and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect the overall metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different tissues. For instance, in the brain, this compound can cross the blood-brain barrier and accumulate in neuronal tissues, affecting neurotransmitter activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its site of action within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the Buchwald-Hartwig amination, where a thiophene derivative is coupled with piperazine in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Buchwald-Hartwig amination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced to form secondary amines.

    Substitution: Both the thiophene and piperazine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophen-2-yl-piperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophen-2-yl-piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can result in different biological activities and chemical behaviors compared to its analogs .

Properties

IUPAC Name

2-thiophen-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVCDPJJFUPNAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378040
Record name 2-Thiophen-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85803-49-2
Record name 2-Thiophen-2-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 8.2 g of ethylenediamine in 250 ml of ethanol was added to a solution of 17.64 g of the above aldehyde in 250 ml of ethanol at 0° C. This mixture was stirred at room temperature for 1.5 hours, recooled to 0° C. and 9.6 g of sodium borohydride was added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and evaporated. The residue was crystallized with ether-hexane, giving 12 g of 2-(2-thienyl)piperazine.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
17.64 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethylenediamine (4.1 g, 0.068 mol) in ethanol (25 ml) is added dropwise to a solution of 2-thienylglyoxal hydrate [prepared by the procedure of F. Kipnis and J. Ornfelt, J. Amer. Chem. Soc. 68, 2734 (1946)] (10.0 g, 0.063 mol) in ethanol (250 ml) at 0° C. under an atmosphere of dry nitrogen. The cooling bath is removed and the reaction mixture stirred for an additional 1.5 h. Sodium borohydride (4.5 g, 0.126 mol) is added all at once, and a cooling bath used to control the exothermic reaction. Stirring is continued for an additional 18 h. Water (25 ml) is added, and the ethanol removed under reduced pressure. The remaining aqueous solution is extracted with methylene chloride (3×100 ml) and the extracts dried with potassium carbonate. Removal of the solvent under reduced pressure gives 2-(2-thienyl)piperazine as an off-white solid. An analytical sample is obtained by addition of an ethereal solution of the base to an ethereal solution of oxalic acid dihydrate. The resulting precipitate is washed with diethyl ether and methanol, and the free base (m.p. 81°-83° C.) is obtained with a saturated solution of potassium carbonate.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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